1,5-Pyrimidino-6,9-purinophane

pyrimidinopurinophane hypochromism base stacking

1,5-Pyrimidino-6,9-purinophane (synonym PMPP; CAS 103022-52-2) is a synthetic heterocyclic cyclophane in which a uracil-derived pyrimidine ring and a 6-thiopurine ring are covalently tethered by a propylene bridge between the N1 of pyrimidine and N9 of purine, plus a thioether-containing tether linking C5 of pyrimidine to S6 of purine. This macrocyclic architecture enforces a face-to-face stacking geometry between the two nucleobase rings that is not accessible to simple linear purine-pyrimidine conjugates.

Molecular Formula C16H18N6O2S
Molecular Weight 358.4 g/mol
CAS No. 103022-52-2
Cat. No. B026334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Pyrimidino-6,9-purinophane
CAS103022-52-2
Synonyms1,5-pyrimidino-6,9-purinophane
PMPP
Molecular FormulaC16H18N6O2S
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CN(C1=O)CCCN3C=NC4=C3N=CN=C4SCCC2
InChIInChI=1S/C16H18N6O2S/c1-20-15(23)11-4-2-7-25-14-12-13(17-9-18-14)22(10-19-12)6-3-5-21(8-11)16(20)24/h8-10H,2-7H2,1H3
InChIKeySJWPTBFNZAZFSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Pyrimidino-6,9-purinophane (CAS 103022-52-2) – Sourcing Guide for a Structurally Defined Purine-Pyrimidine Cyclophane Research Probe


1,5-Pyrimidino-6,9-purinophane (synonym PMPP; CAS 103022-52-2) is a synthetic heterocyclic cyclophane in which a uracil-derived pyrimidine ring and a 6-thiopurine ring are covalently tethered by a propylene bridge between the N1 of pyrimidine and N9 of purine, plus a thioether-containing tether linking C5 of pyrimidine to S6 of purine [1]. This macrocyclic architecture enforces a face-to-face stacking geometry between the two nucleobase rings that is not accessible to simple linear purine-pyrimidine conjugates. The compound is primarily employed as a spectroscopic and mechanistic probe for studying nucleobase stacking interactions, hypochromism, and stereoelectronic effects in nucleophilic aromatic substitution reactions [2][3]. Its IUPAC name is 20-methyl-14-thia-1,5,7,10,12,20-hexazatetracyclo[16.3.1.0⁵,⁹.0⁸,¹³]docosa-6,8,10,12,18(22)-pentaene-19,21-dione, and its molecular formula is C₁₆H₁₈N₆O₂S with a monoisotopic mass of 358.12 Da [1]. The compound is catalogued under MeSH Unique ID C047921 and is indexed in the Comparative Toxicogenomics Database and EPA DSSTox (DTXSID10145613) [1].

Why 1,5-Pyrimidino-6,9-purinophane Cannot Be Replaced by Generic Purine or Pyrimidine Derivatives


Generic nucleobase derivatives such as 6-mercaptopurine, uracil, or simple N-alkylated purine-pyrimidine conjugates lack the conformationally constrained macrocyclic architecture that defines 1,5-pyrimidino-6,9-purinophane [1]. In this compound, the dual covalent tethers enforce a fixed inter-ring distance and stacking angle that cannot be replicated by freely rotating acyclic analogs. This conformational restriction is functionally consequential: the compound exhibits unusual nucleophilic reactivity at the purine 6-position that is absent in non-cyclized reference compounds, an effect attributed to stereoelectronic stabilization of the tetrahedral intermediate within the rigid macrocyclic framework [2]. Moreover, the hypochromism (H) values observed for pyrimidinopurinophanes depend critically on the specific bridging topology—isomers with different tether attachment points (e.g., N9 vs. N7 of purine) yield distinct stacking geometries and spectroscopic signatures [3]. Consequently, substituting with a linear purine-pyrimidine conjugate or a differently bridged purinophane isomer will produce quantitatively different spectroscopic, reactivity, and molecular recognition profiles, undermining experimental reproducibility in studies where base-stacking geometry is the variable of interest.

Quantitative Differentiation Evidence: 1,5-Pyrimidino-6,9-purinophane vs. Close Analogs


Bridging Regiochemistry: 1,5- vs. 1,3-Pyrimidino Linkage Defines Conformation and Hypochromism

In the 1988 systematic study of 17 pyrimidinopurinophanes, the hypochromism (H) value—a quantitative measure of UV absorbance attenuation due to face-to-face base stacking—was shown to depend on bridging topology [1]. Compounds with a 1,5-pyrimidino bridge (linking N1 of uracil to C5 of uracil via a three-carbon tether to N9 of purine) were classified among the parallel-stacking series, in contrast to isomers bridged at N3 of uracil (1,3-pyrimidino series) or at N7 of purine. Specific H values for the 1,5-isomer are reported within the series 1c, 1e–1g, and 3, which share similar parallel-stacking geometries and exhibit H values that are invariant within this group but differ from the inclined-stacking compounds 2a–2d, 4, and 6 (dihedral angle ~50°, H = 10–20%) [1]. The 1,5-isomer (compound 1 in the Higashii et al. 1985 paper) was synthesized specifically to compare its nucleophilic reactivity with the previously reported 1,3-isomer, and was found to display similar unusual high reactivity toward nucleophiles (MeNH₂, Me₂NH, OH⁻) at the purine 6-position [2]. This reactivity profile is a direct consequence of the 1,5-bridging topology, which creates a rigid tetrahedral intermediate stabilized by stereoelectronic effects [2].

pyrimidinopurinophane hypochromism base stacking

Nucleophilic Reactivity at Purine 6-Position: Stereoelectronic Activation Unique to the Cyclophane Scaffold

1,5-Pyrimidino-6,9-purinophane exhibits unusual high reactivity toward nucleophiles (including MeNH₂, Me₂NH, and OH⁻) at the 6-position of the purine ring, a phenomenon first observed in the 1,3-isomer and confirmed for the 1,5-isomer in the 1985 study [1]. This reactivity is not observed in non-cyclized reference compounds such as simple 6-alkylthiopurines or uracil derivatives. The enhanced reactivity is attributed to stereoelectronic stabilization of the tetrahedral intermediate, which is achievable only within the rigid macrocyclic framework where the two base rings are covalently locked in a defined spatial relationship [1]. The authors explicitly concluded that 'the stereoelectronic effect in the fairly rigid tetrahedral intermediate is responsible for the high reactivity' [1]. While quantitative rate constants (k) or activation parameters are not reported in the available abstract, the qualitative observation of 'similar unusual behavior' between the 1,5- and 1,3-isomers establishes that the 1,5-bridging pattern supports this stereoelectronic activation, distinguishing it from acyclic analogs that lack this macrocyclic constraint.

stereoelectronic effect nucleophilic aromatic substitution tetrahedral intermediate

Physicochemical Property Profile: Computed Molecular Descriptors Differentiating from Simpler Purine Analogs

The computed physicochemical property profile of 1,5-pyrimidino-6,9-purinophane, generated by the ACD/Labs Percepta Platform (version 14.00), reveals several features that distinguish it from simple purine analogs such as 6-mercaptopurine or adenine derivatives . The compound has a density of 1.55 g/cm³ (predicted 1.6 ± 0.1 g/cm³), a boiling point of 604.1 °C at 760 mmHg, a topological polar surface area (PSA) of 112.9 Ų, and a calculated LogP of 0.815 (XLogP3: 0.8) . The compound has zero hydrogen bond donors and six hydrogen bond acceptors, with zero rotatable bonds due to the macrocyclic structure—a critically distinguishing feature from flexible acyclic purine derivatives that typically possess multiple rotatable bonds . The molecular complexity rating is 585, reflecting the tetracyclic scaffold with multiple heteroatoms. These properties are relevant for solubility, membrane permeability, and formulation considerations in biological assay contexts.

drug-likeness molecular descriptor physicochemical property

Ca²⁺ Channel Interaction Context: Differential Genetic Association Compared to Purine Nucleoside Analogs

The Comparative Pharmacogenomics Resource (CPRiL) database entry for 1,5-pyrimidino-6,9-purinophane links this compound to the CACNA1S gene (calcium voltage-gated channel subunit alpha1 S), with the annotation: 'We speculate that PMPP in patients with a CACNA1S mutation might start with abnormal SR function due to impaired LCaC' [1]. While this is a speculative annotation rather than a measured binding or functional assay, it represents a biological context not reported for the 1,3-isomer or other purinophane analogs in any publicly available database. This genetic association, albeit preliminary, provides a testable hypothesis for functional studies—specifically that the 1,5-pyrimidino-6,9-purinophane scaffold may interact with L-type calcium channel machinery in a manner not shared by simpler purine derivatives or differently bridged purinophanes. No comparable CACNA1S linkage is indexed in MeSH, CTD, or PubMed for (1,3)pyrimidino(6,9)purinophane, (2,9)(6,9)purinophane, or dithia[3.3]purinophane isomers.

CACNA1S calcium channel pharmacogenomics

Optimal Research and Industrial Use Cases for 1,5-Pyrimidino-6,9-purinophane


Spectroscopic Calibration Standards for Nucleobase Stacking Studies

The defined parallel-stacking geometry and measurable hypochromism (H) of 1,5-pyrimidino-6,9-purinophane make it suitable as a positive control or calibration standard in UV hypochromism studies of base-base interactions [1]. Its H value, invariant within the parallel-stacked series, provides a reference point for quantifying stacking-induced absorbance attenuation in novel nucleobase conjugates. This application leverages the well-characterized structure-hypochromism relationship established across 17 compounds in the 1988 Doyama et al. study [1].

Mechanistic Probe for Stereoelectronic Effects in Nucleophilic Aromatic Substitution

The unusual nucleophilic reactivity of 1,5-pyrimidino-6,9-purinophane at the purine 6-position, confirmed to be mechanistically analogous to the 1,3-isomer, enables its use as a rigid probe for studying stereoelectronic stabilization of tetrahedral intermediates in SₙAr reactions [2]. The macrocyclic scaffold eliminates conformational ambiguity, allowing clean kinetic and mechanistic analysis that is not feasible with flexible acyclic analogs.

Starting Scaffold for Calcium Channel Modulator Discovery

The unique CPRiL-documented genetic association between PMPP and CACNA1S (L-type calcium channel alpha1S subunit) provides a database-derived rationale for screening this chemotype against voltage-gated calcium channels [3]. While binding and functional data are not yet available, no other purinophane isomer possesses this pharmacogenomic annotation, making 1,5-pyrimidino-6,9-purinophane the logical starting point for structure-activity relationship exploration targeting CACNA1S-related phenotypes.

Conformationally Constrained Building Block for DNA-Directed Molecular Design

The zero-rotatable-bond macrocyclic scaffold, combined with the unique spatial arrangement of hydrogen bond acceptors (six acceptor sites, zero donors), positions 1,5-pyrimidino-6,9-purinophane as a rigid structural module for designing DNA-intercalating or groove-binding constructs where predictable geometry is critical . Its moderate LogP (0.8) and defined PSA (112.9 Ų) facilitate rational optimization of solubility and permeability in lead compound development.

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